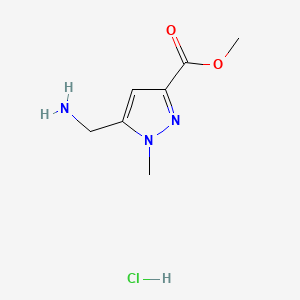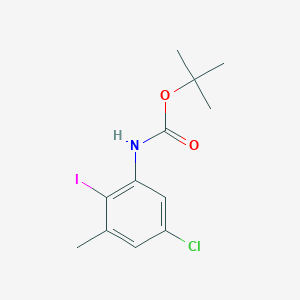
tert-butyl N-(5-chloro-2-iodo-3-methylphenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-(5-chloro-2-iodo-3-methylphenyl)carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a chloro group, an iodo group, and a methyl group attached to a phenyl ring, which is further connected to a carbamate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(5-chloro-2-iodo-3-methylphenyl)carbamate typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is used to form carbon-carbon bonds between the phenyl ring and the carbamate moiety. This reaction requires a palladium catalyst, a boron reagent, and specific reaction conditions such as a base and a solvent .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety.
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl N-(5-chloro-2-iodo-3-methylphenyl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The chloro and iodo groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The phenyl ring and the carbamate moiety can undergo oxidation and reduction under specific conditions.
Coupling Reactions: The compound can be involved in coupling reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Commonly used solvents include toluene, ethanol, and water.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the chloro or iodo groups.
Applications De Recherche Scientifique
Chemistry: In chemistry, tert-butyl N-(5-chloro-2-iodo-3-methylphenyl)carbamate is used as an intermediate in the synthesis of more complex molecules. It is valuable in the development of new materials and catalysts.
Biology and Medicine: Its unique structure allows it to interact with biological targets in specific ways, making it a candidate for further research in drug development .
Industry: In the industrial sector, this compound can be used in the production of polymers and other materials with specialized properties. Its reactivity and stability make it suitable for various manufacturing processes.
Mécanisme D'action
The mechanism of action of tert-butyl N-(5-chloro-2-iodo-3-methylphenyl)carbamate involves its interaction with molecular targets through its functional groups. The chloro and iodo groups can form bonds with specific sites on enzymes or receptors, while the carbamate moiety can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparaison Avec Des Composés Similaires
tert-Butyl N-(2,3-dihydroxypropyl)carbamate: Used in mass spectrometric analysis.
tert-Butyl (4-bromobutyl)carbamate: Used in the synthesis of pharmacophore elements for glaucoma treatment.
Uniqueness: tert-Butyl N-(5-chloro-2-iodo-3-methylphenyl)carbamate is unique due to the presence of both chloro and iodo groups on the phenyl ring, which provides distinct reactivity and potential for diverse applications. Its structure allows for specific interactions that are not possible with other similar compounds, making it a valuable molecule for research and industrial applications.
Propriétés
Formule moléculaire |
C12H15ClINO2 |
|---|---|
Poids moléculaire |
367.61 g/mol |
Nom IUPAC |
tert-butyl N-(5-chloro-2-iodo-3-methylphenyl)carbamate |
InChI |
InChI=1S/C12H15ClINO2/c1-7-5-8(13)6-9(10(7)14)15-11(16)17-12(2,3)4/h5-6H,1-4H3,(H,15,16) |
Clé InChI |
ZHSOGDKASQYAHQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1I)NC(=O)OC(C)(C)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Bromobenzo[c]isoxazole-3-carbaldehyde](/img/structure/B13570183.png)
![Tert-butyl endo-6-hydroxy-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B13570190.png)
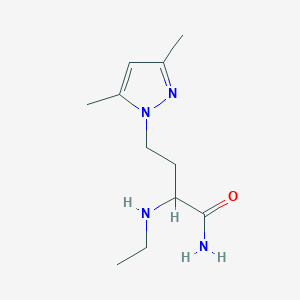
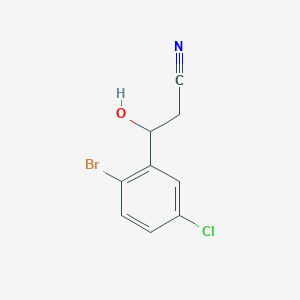

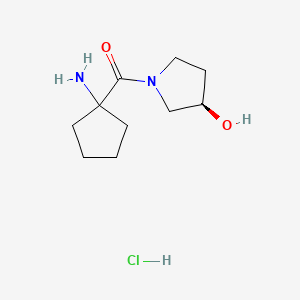
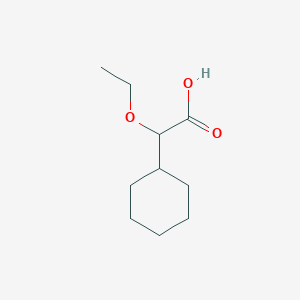
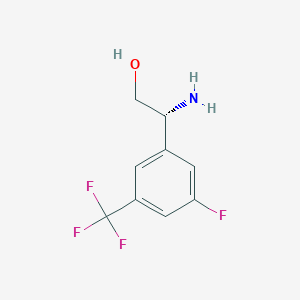
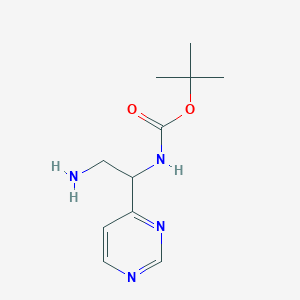
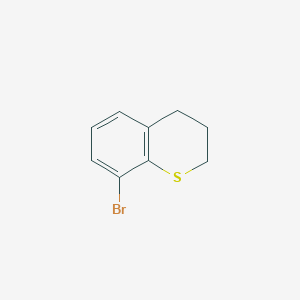
![tert-butyl (1S,4R,5S)-5-(aminomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13570251.png)


